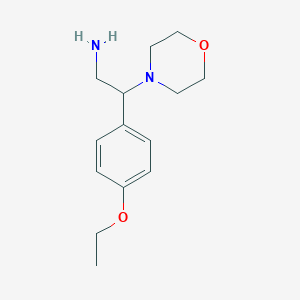

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

Übersicht

Beschreibung

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is an organic compound that features a morpholine ring and an ethoxy-substituted phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and ethoxy-phenyl groups imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine typically involves the following steps:

Formation of the Ethoxy-phenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Morpholine Introduction: The amine is then reacted with morpholine under suitable conditions, often involving a catalyst and a solvent like ethanol, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and solvents like ethanol or methanol are commonly employed. The process parameters, including temperature and pressure, are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Agents

The compound is being investigated for its potential as a therapeutic agent due to its unique chemical structure, which allows it to interact with biological systems effectively. It has been noted for its potential use in treating respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD). Its design aims to enhance selectivity and efficacy for specific receptors, making it a candidate for developing new medications that require once-daily dosing for chronic conditions .

Beta Agonists

Research indicates that similar compounds have been used as beta agonists, which are crucial in managing respiratory diseases. The development of enantiomerically pure derivatives of such compounds enhances their therapeutic benefits, leading to longer-lasting effects and improved patient compliance .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine with various biological targets. These studies help in understanding the binding affinities and mechanisms of action at the molecular level, which is vital for drug design .

ADMET Properties

The compound has undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess its viability as a drug candidate. These studies are essential for predicting how the compound behaves in biological systems and its potential side effects .

Synthesis of Novel Compounds

The versatility of this compound allows it to be used as a building block in synthesizing other complex organic molecules. For instance, it can serve as a precursor for various heterocyclic compounds that exhibit interesting photophysical properties .

Photophysical Studies

Research into the photophysical properties of derivatives related to this compound has shown promise in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the electronic properties through structural variations opens avenues for advanced material applications .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can interact with active sites of enzymes, inhibiting or modulating their activity. The ethoxy-phenyl group can enhance binding affinity to certain receptors, leading to specific biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine

- 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine

- 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine

Uniqueness

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its methoxy, chloro, and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields of research.

Chemical Structure and Properties

The compound features a morpholine ring connected to an ethoxy-substituted phenyl group, which contributes to its unique properties and biological interactions. The morpholine moiety is known for its ability to modulate enzyme activity, while the ethoxy group enhances receptor binding affinity.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The morpholine ring interacts with active sites of enzymes, potentially inhibiting or modulating their activity.

- Receptor Binding : The ethoxy-phenyl group enhances the compound's affinity for specific receptors, influencing various signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria, showing moderate effectiveness in inhibiting bacterial growth .

- Anti-inflammatory Effects : In vitro studies indicate that related compounds can inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) .

Case Studies and Research Findings

Several studies highlight the potential applications and efficacy of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related oxadiazole derivatives, revealing promising activity against multiple cancer cell lines with IC50 values ranging from 0.11 to 1.47 μM. These findings suggest that structural modifications can enhance anticancer properties .

- Enzyme Inhibition : Another investigation focused on the inhibition of human carbonic anhydrases (hCA), where certain derivatives exhibited selective inhibition at nanomolar concentrations, indicating potential therapeutic applications in cancer treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMOSECQTNSXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586105 | |

| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-48-5 | |

| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.